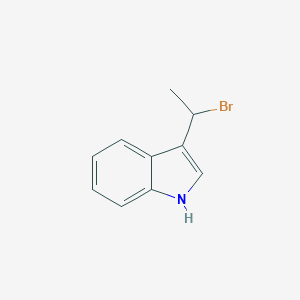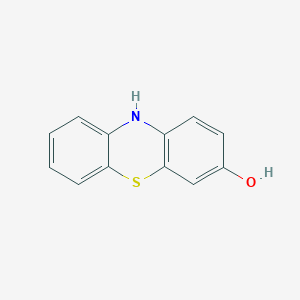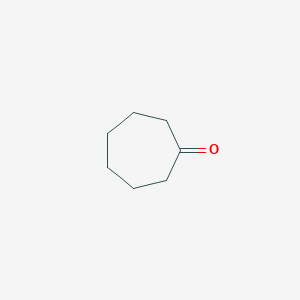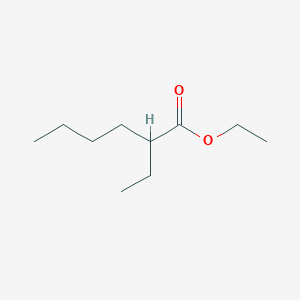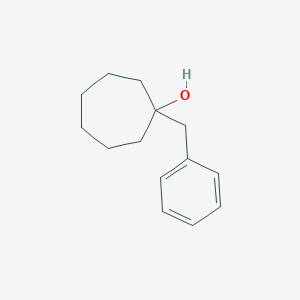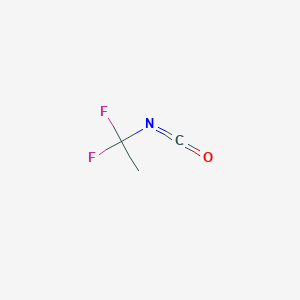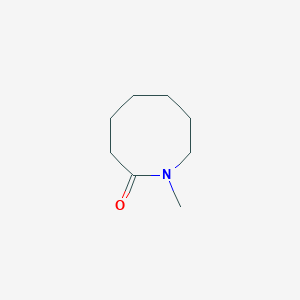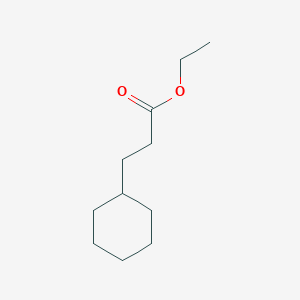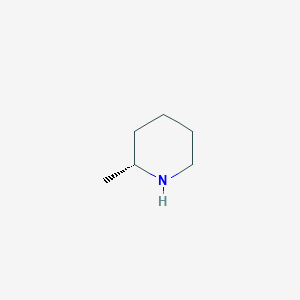![molecular formula C8H13NO B156942 4-Acetyl-1-azabicyclo[2.2.1]heptane CAS No. 126344-06-7](/img/structure/B156942.png)
4-Acetyl-1-azabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-1-azabicyclo[2.2.1]heptane, also known as tropinone, is a bicyclic organic compound that is used as a precursor in the synthesis of various pharmaceuticals and other organic compounds. It is a white crystalline solid that is soluble in water and has a melting point of 82-83°C.
Wirkmechanismus
The mechanism of action of 4-Acetyl-1-azabicyclo[2.2.1]heptane is not well understood, but it is believed to act as a competitive inhibitor of acetylcholine at muscarinic receptors. This results in a decrease in the activity of the parasympathetic nervous system and an increase in the activity of the sympathetic nervous system.
Biochemische Und Physiologische Effekte
Tropinone has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant effects. It has also been shown to increase heart rate, blood pressure, and respiratory rate, as well as cause dilation of the pupils and dryness of the mouth.
Vorteile Und Einschränkungen Für Laborexperimente
Tropinone is a useful precursor in the synthesis of various pharmaceuticals and other organic compounds. Its synthesis method is well established and relatively simple, making it a popular choice for lab experiments. However, 4-Acetyl-1-azabicyclo[2.2.1]heptane is highly reactive and unstable, making it difficult to handle and store.
Zukünftige Richtungen
There are several future directions for research on 4-Acetyl-1-azabicyclo[2.2.1]heptane, including:
1. The development of new synthesis methods that are more efficient and environmentally friendly.
2. The study of the biological activity of 4-Acetyl-1-azabicyclo[2.2.1]heptane and its potential use in the treatment of various diseases.
3. The exploration of the structure-activity relationship of 4-Acetyl-1-azabicyclo[2.2.1]heptane and its derivatives.
4. The investigation of the potential use of 4-Acetyl-1-azabicyclo[2.2.1]heptane in the production of new organic compounds with novel biological activities.
Conclusion:
In conclusion, 4-Acetyl-1-azabicyclo[2.2.1]heptane is a bicyclic organic compound that is used as a precursor in the synthesis of various pharmaceuticals and other organic compounds. Its synthesis method is well established, and it has been extensively studied for its potential applications in the pharmaceutical industry. Tropinone has a range of biochemical and physiological effects and exhibits a variety of biological activities. There are several future directions for research on 4-Acetyl-1-azabicyclo[2.2.1]heptane, including the development of new synthesis methods and the investigation of its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Tropinone has been extensively studied for its potential applications in the synthesis of various pharmaceuticals, including atropine, scopolamine, and cocaine. It is also used in the production of other organic compounds, such as insecticides and herbicides. Tropinone has been shown to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
Eigenschaften
CAS-Nummer |
126344-06-7 |
|---|---|
Produktname |
4-Acetyl-1-azabicyclo[2.2.1]heptane |
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
1-(1-azabicyclo[2.2.1]heptan-4-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-7(10)8-2-4-9(6-8)5-3-8/h2-6H2,1H3 |
InChI-Schlüssel |
VVHIDANWMHPNPG-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCN(C1)CC2 |
Kanonische SMILES |
CC(=O)C12CCN(C1)CC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




